molecular formula C22H30N2O5S B14622195 4-[(Butan-2-yl)oxy]-1,2-dimethyl-3,5-diphenyl-2,3-dihydro-1H-pyrazol-1-ium methyl sulfate CAS No. 60614-41-7

4-[(Butan-2-yl)oxy]-1,2-dimethyl-3,5-diphenyl-2,3-dihydro-1H-pyrazol-1-ium methyl sulfate

Cat. No.: B14622195
CAS No.: 60614-41-7
M. Wt: 434.6 g/mol
InChI Key: RBHFDGNOFQPGEQ-UHFFFAOYSA-N
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Description

4-[(Butan-2-yl)oxy]-1,2-dimethyl-3,5-diphenyl-2,3-dihydro-1H-pyrazol-1-ium methyl sulfate is a complex organic compound with a unique structure It features a pyrazolium core substituted with butan-2-yloxy, dimethyl, and diphenyl groups, along with a methyl sulfate counterion

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(Butan-2-yl)oxy]-1,2-dimethyl-3,5-diphenyl-2,3-dihydro-1H-pyrazol-1-ium methyl sulfate typically involves multiple steps:

    Formation of the Pyrazolium Core: The initial step involves the formation of the pyrazolium core through the reaction of appropriate hydrazines with diketones under acidic conditions.

    Substitution Reactions:

    Quaternization: The final step involves the quaternization of the pyrazolium nitrogen with methyl sulfate to yield the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-[(Butan-2-yl)oxy]-1,2-dimethyl-3,5-diphenyl-2,3-dihydro-1H-pyrazol-1-ium methyl sulfate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the butan-2-yloxy and dimethyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Alkyl halides or sulfonates in the presence of a base like sodium hydride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

4-[(Butan-2-yl)oxy]-1,2-dimethyl-3,5-diphenyl-2,3-dihydro-1H-pyrazol-1-ium methyl sulfate has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-[(Butan-2-yl)oxy]-1,2-dimethyl-3,5-diphenyl-2,3-dihydro-1H-pyrazol-1-ium methyl sulfate involves its interaction with specific molecular targets and pathways. The compound may act by:

    Binding to Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.

    Interacting with DNA/RNA: Modulating gene expression and protein synthesis.

    Cell Membrane Interaction: Altering cell membrane properties and affecting cellular signaling.

Comparison with Similar Compounds

Similar Compounds

  • 4-[(Butan-2-yl)oxy]-1,2-dimethyl-3,5-diphenyl-2,3-dihydro-1H-pyrazole
  • 4-[(Butan-2-yl)oxy]-1,2-dimethyl-3,5-diphenyl-2,3-dihydro-1H-pyrazol-1-ium chloride

Uniqueness

4-[(Butan-2-yl)oxy]-1,2-dimethyl-3,5-diphenyl-2,3-dihydro-1H-pyrazol-1-ium methyl sulfate is unique due to its specific combination of substituents and the presence of the methyl sulfate counterion. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

CAS No.

60614-41-7

Molecular Formula

C22H30N2O5S

Molecular Weight

434.6 g/mol

IUPAC Name

4-butan-2-yloxy-1,2-dimethyl-3,5-diphenyl-1,3-dihydropyrazol-1-ium;methyl sulfate

InChI

InChI=1S/C21H26N2O.CH4O4S/c1-5-16(2)24-21-19(17-12-8-6-9-13-17)22(3)23(4)20(21)18-14-10-7-11-15-18;1-5-6(2,3)4/h6-16,19H,5H2,1-4H3;1H3,(H,2,3,4)

InChI Key

RBHFDGNOFQPGEQ-UHFFFAOYSA-N

Canonical SMILES

CCC(C)OC1=C([NH+](N(C1C2=CC=CC=C2)C)C)C3=CC=CC=C3.COS(=O)(=O)[O-]

Origin of Product

United States

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